molecular formula C11H13NO4 B555634 1-Benzyl D-Aspartate CAS No. 79337-40-9

1-Benzyl D-Aspartate

Cat. No.: B555634
CAS No.: 79337-40-9
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-SECBINFHSA-N
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Description

1-Benzyl D-Aspartate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartic acid molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl D-Aspartate can be synthesized through several methods. One common approach involves the esterification of D-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl D-Aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl D-Aspartate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in neurotransmission and its potential effects on brain function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating hormone levels and its potential use in treating neurological disorders.

    Industry: It is used in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals .

Mechanism of Action

1-Benzyl D-Aspartate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets and provides a useful tool for studying various biochemical pathways .

Properties

IUPAC Name

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426407
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-42-6
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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